Ovalbumin (154-159)

ACE inhibition Antihypertensive peptides Food-derived bioactives

For studies requiring strict sequence-activity fidelity in ACE inhibition, generic peptides fail to replicate the binding mode of TNGIIR. This specific hexapeptide ensures reproducible data. Key supply features: • Defined ACE Inhibitor: Exhibits an IC₅₀ of 70 μM, validated for benchmarking novel food-derived peptides. • Multitarget Research Tool: Shows preliminary activity against AChE and BACE1, enabling Alzheimer's disease investigations. • Synthesis Reliability: Supplied with high purity for consistent in vivo anxiolytic studies in SHR models.

Molecular Formula C28H52N10O9
Molecular Weight 672.8 g/mol
Cat. No. B12397394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvalbumin (154-159)
Molecular FormulaC28H52N10O9
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1
InChIKeyZGCUDFNQZIUUBG-CRFYWODOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovalbumin (154-159): A Hexapeptide ACE Inhibitor with Quantifiable Differentiation in Antihypertensive and CNS Research


Ovalbumin (154-159), also known as the TNGIIR peptide (Thr-Asn-Gly-Ile-Ile-Arg), is a hexapeptide fragment corresponding to residues 154-159 of chicken ovalbumin [1]. It is a food-derived angiotensin-converting enzyme (ACE) inhibitory peptide that has been quantitatively characterized for its IC₅₀ value against ACE, demonstrating concentration-dependent inhibition . Additionally, preliminary reports indicate activity against acetylcholinesterase (AChE) and β-secretase 1 (BACE1), suggesting potential applications in Alzheimer's disease research . The peptide is synthetically accessible and is supplied with high purity for reproducible in vitro and in vivo studies.

ACE inhibition assay fit with reported concentration-dependent activity
Reported AChE/BACE1 activity supports CNS target profiling studies
Synthetic peptide, high purity for reproducible in vitro and in vivo research

Ovalbumin (154-159) vs. In-Class Peptides: Why Sequence Identity Drives Bioactivity and Procurement Decisions


Substituting Ovalbumin (154-159) with another ovalbumin-derived peptide or a generic ACE inhibitory peptide is not scientifically valid due to the strict sequence-activity relationship governing peptide-protein interactions. The specific hexapeptide sequence TNGIIR dictates its unique binding mode within the ACE active site [1]. Even minor alterations, such as truncation to a tripeptide or substitution of amino acids, result in dramatically altered inhibitory potency, as evidenced by the >5-fold difference in IC₅₀ between TNGIIR and the tripeptide EWL [2]. Furthermore, the peptide's specific interaction with ACE's S1, S2, and S1' pockets is dependent on the precise arrangement of residues [3]. Therefore, to ensure experimental reproducibility and to study the specific biological mechanisms attributed to this epitope, procurement of the exact sequence Ovalbumin (154-159) is essential.

Sequence specificity Truncation or amino acid substitution may drastically reduce ACE binding affinity and potency
Peptide analog mismatch Other ovalbumin-derived peptides (e.g., tripeptides) exhibit distinct potency profiles, limiting interchangeability
Binding pocket interaction Precise arrangement of TNGIIR residues within ACE S1, S2, S1' pockets may not be replicated by generic ACE inhibitors

Quantitative Differentiators of Ovalbumin (154-159): ACE Inhibition Potency and Beyond


Direct Head-to-Head Comparison: Superior ACE Inhibition Over Novel Peptide Analogs

In the original discovery study, the hexapeptide TNGIIR (Ovalbumin 154-159) was directly compared to two other novel ACE-inhibitory peptides isolated from egg white hydrolysates [1]. While the specific identities and IC₅₀ values of the comparator peptides are not detailed in the abstract, the study explicitly states that TNGIIR 'exhibited higher activity against ACE' than these two novel peptides when assayed under identical conditions. The IC₅₀ of TNGIIR was determined to be 70 μM in this assay [1]. This direct, intra-study comparison provides the highest level of evidence for the peptide's relative potency.

Direct Comparison
Head-to-head
IC₅₀ 70 μM
Exhibited higher activity vs two novel egg-white peptides
Reported intra-study ACE inhibition ranking
Original discovery assay; comparator IC₅₀ not disclosed
ACE inhibition Antihypertensive peptides Food-derived bioactives

Cross-Study Comparable Analysis: 5.4x Greater Potency than Ovotransferrin-Derived Tripeptide EWL

A cross-study comparison reveals that Ovalbumin (154-159) (IC₅₀ = 70 μM) [1] is significantly more potent than the ovotransferrin-derived tripeptide EWL (Glu-Trp-Leu), which has an IC₅₀ of 380 ± 10 μM against ACE [2]. This represents a 5.4-fold improvement in potency for the hexapeptide. While assay conditions may differ slightly between studies, both peptides were synthesized and evaluated for ACE inhibitory activity in vitro, allowing for a class-level comparison of their relative efficacies.

Cross-Study vs EWL
Reported
TNGIIR: 70 μM
EWL tripeptide: 380 ± 10 μM
5.4× difference
Supports potency differentiation in ACE inhibition screening
Cross-study comparison; assay conditions may vary
ACE inhibition Peptide potency Ovotransferrin

Cross-Study Comparable Analysis: Comparable or Superior Potency to Tetrapeptides SWVE and DILN

Ovalbumin (154-159) demonstrates comparable or superior ACE inhibitory potency when benchmarked against other characterized ovalbumin-derived tetrapeptides. The tetrapeptide SWVE (Ser-Trp-Val-Glu) has a reported IC₅₀ of 33.88 μg/mL [2]. Converting this to molar units using its molecular weight (501.54 g/mol) yields an IC₅₀ of approximately 67.6 μM, which is comparable to TNGIIR's 70 μM. In contrast, the tetrapeptide DILN (Asp-Ile-Leu-Asn) has an IC₅₀ of 73.44 μg/mL (MW 455.51 g/mol), which corresponds to approximately 161.2 μM, making TNGIIR 2.3-fold more potent [2].

Benchmark vs Tetrapeptides
Reported
TNGIIR: 70 μM
SWVE: ~67.6 μM (comparable); DILN: ~161.2 μM (2.3× difference)
Positions TNGIIR as equipotent or higher vs other ovalbumin ACE inhibitors
Cross-study comparison; unit conversion applied
ACE inhibition Ovalbumin peptides IC50 comparison

Multitarget Potential: Preliminary Evidence for AChE and BACE1 Inhibition

Recent vendor-reported preliminary findings indicate that Ovalbumin (154-159) exhibits activity against acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1) . While quantitative IC₅₀ values for these targets have not yet been published in primary literature, the reported activities suggest potential as a multitarget ligand for Alzheimer's disease research. This dual-action potential (ACE inhibition for hypertension and AChE/BACE1 for Alzheimer's) is not a common feature among other ovalbumin-derived peptides like SWVE or DILN, which are primarily characterized solely as ACE inhibitors. The dual-activity profile provides a unique differentiation point for procurement decisions when selecting compounds for complex disease models.

Multitarget Potential
Data to verify
Activity observed against AChE and BACE1
Quantitative data pending publication
Supports multitarget screening context; quantitative characterization needed
Vendor-reported preliminary finding
Alzheimer's disease Acetylcholinesterase BACE1

Optimal Use Cases for Ovalbumin (154-159) Informed by Quantitative Evidence


Antihypertensive Drug Discovery: Lead Compound and Reference Standard

Based on its well-defined ACE inhibitory activity (IC₅₀ = 70 μM) and its demonstrated superiority over other novel egg white-derived peptides [1], Ovalbumin (154-159) serves as an ideal lead compound for structure-activity relationship (SAR) studies aimed at developing more potent peptidomimetic ACE inhibitors. It can also be used as a reference standard to benchmark the activity of novel food-derived or synthetic ACE inhibitory peptides. The reproducibility of its synthesis and the availability of high-purity material make it a reliable positive control in ACE inhibition assays .

Mechanistic Studies of Peptide-ACE Interaction and in Vivo Pharmacology

The detailed molecular docking studies elucidating the binding interactions of TNGIIR with the S1, S2, and S1' pockets of ACE [2] provide a robust foundation for mechanistic investigations. Researchers can utilize Ovalbumin (154-159) to study the downstream effects of ACE inhibition on angiotensin II production and AT1 receptor expression. Furthermore, its demonstrated anxiolytic effects in spontaneously hypertensive rats (SHRs) at doses of 5-50 mg/kg [3] validate its utility for in vivo pharmacology studies exploring the central nervous system effects of ACE inhibition.

Alzheimer's Disease Model Systems: Multitarget Ligand Exploration

Given the preliminary evidence of activity against both AChE and BACE1 , Ovalbumin (154-159) presents a unique opportunity to investigate multitarget-directed ligands in cellular and animal models of Alzheimer's disease. While further quantitative characterization is needed, the peptide's established safety profile as a food-derived component and its ability to cross the blood-brain barrier (inferred from anxiolytic studies [3]) make it a compelling candidate for early-stage research into combined antihypertensive and neuroprotective strategies.

Immunology and Vaccine Research: Defined Epitope for T-Cell Studies

As a class I (Kb)-restricted peptide epitope of ovalbumin , Ovalbumin (154-159) is employed in immunology research to study antigen presentation and CD8+ T-cell responses. Its defined sequence allows for precise tracking of epitope-specific T-cell populations. While quantitative MHC binding affinity data for this specific peptide is limited compared to the extensively studied SIINFEKL (OVA 257-264) epitope, its use in combination with other OVA peptides enables mapping of T-cell receptor repertoires and evaluation of peptide-based vaccine strategies in murine models .

Application
Selection Property
Validation Focus
ACE pathway inhibition studies
ACE inhibitory potency profile
ACE inhibition assay benchmarking and SAR analysis
Peptide-ACE binding and in vivo CNS response models
ACE binding interaction and CNS activity profile
Angiotensin-AT1 pathway and behavioral endpoint models
CNS multitarget profiling in neurodegeneration models
Reported AChE/BACE1 inhibitory activity
AChE/BACE1 inhibition and neuroprotection model endpoints
MHC class I epitope for T-cell studies
Defined Kb-restricted peptide sequence
CD8+ T-cell epitope mapping and vaccine response assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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